2,2,4-Trimethylpentenyl 2-methylpropanoate
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Overview
Description
2,2,4-Trimethylpent-3-enyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpent-3-enyl isobutyrate typically involves the esterification of isobutyric acid with 2,2,4-trimethylpent-3-en-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 2,2,4-Trimethylpent-3-enyl isobutyrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpent-3-enyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethylpent-3-enyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpent-3-enyl isobutyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another compound with similar structural features but different functional groups.
Isobutyric acid: Shares the isobutyrate moiety but lacks the trimethylpent-3-enyl group.
Uniqueness
2,2,4-Trimethylpent-3-enyl isobutyrate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and materials .
Properties
CAS No. |
3494-69-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,2,4-trimethylpent-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3 |
InChI Key |
SVFCYIJQNSHBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C)(C)C=C(C)C |
Origin of Product |
United States |
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